molecular formula C26H28N4O3 B2636230 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1251594-91-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

カタログ番号: B2636230
CAS番号: 1251594-91-8
分子量: 444.535
InChIキー: GPDXVWYPBBYJQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a benzodioxole ring, a dimethylphenyl group, and a pyridazinyl-piperidine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzodioxole intermediate, followed by the introduction of the dimethylphenyl group through a Friedel-Crafts acylation reaction. The pyridazinyl-piperidine moiety is then synthesized separately and coupled with the benzodioxole-dimethylphenyl intermediate using a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the carboxamide group through an amidation reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to minimize waste and environmental impact. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

化学反応の分析

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

科学的研究の応用

Anticancer Activity

Research indicates that compounds with piperidine and pyridazine functionalities exhibit significant anticancer properties. Studies have shown that derivatives of piperidine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Piperidine derivatives have been reported to possess antibacterial properties against various strains of bacteria. The introduction of the benzodioxole moiety may enhance this activity by improving the compound's interaction with bacterial cell membranes or enzymes .

Neuropharmacological Effects

Given the presence of the piperidine ring, this compound may also exhibit neuropharmacological effects. Research on related compounds has indicated their efficacy in modulating neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression or anxiety disorders . The compound's ability to cross the blood-brain barrier could make it a candidate for further studies in neuropharmacology.

Synthetic Routes and Industrial Applications

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. Initial steps focus on preparing the benzodioxole and dimethylphenyl intermediates, followed by their coupling under specific conditions to yield the final product .

Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while ensuring high purity levels of the compound . Such methods are crucial for large-scale applications in pharmaceutical development.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of piperidine derivatives for their anticancer properties. The results indicated that certain derivatives significantly inhibited the growth of various cancer cell lines with IC50 values ranging from 0.63 µM to 2.14 µM compared to standard treatments . This highlights the potential of this compound as a lead compound for developing new anticancer agents.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, researchers synthesized several piperidine-based compounds and tested them against Gram-positive and Gram-negative bacteria. The findings demonstrated that compounds similar to this compound exhibited promising antibacterial effects . This suggests a viable pathway for developing new antibiotics from this chemical scaffold.

作用機序

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it could inhibit the activity of kinases involved in cell signaling, leading to altered cellular responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide stands out due to its complex structure, which allows for a diverse range of chemical reactions and potential applications. Its unique combination of functional groups makes it a versatile compound in both research and industrial contexts.

生物活性

Overview

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that has attracted considerable attention in pharmacological research due to its potential biological activities. Its structure features a benzodioxole moiety and a piperidine ring, which contribute to its interaction with various biological targets.

  • Molecular Formula : C22H22N4O6
  • IUPAC Name : this compound
  • SMILES : COc1cc(C(NN=C2CCC(NCc(cc3)cc4c3OCO4)=O)=NC2=O)cc(OC)c1
  • InChI Key : MDL Number (MFCD)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : It may inhibit or modulate enzyme activity involved in metabolic pathways.
  • Receptors : The compound could bind to receptors affecting neurotransmission and cellular signaling.

Research indicates that it may influence pathways related to cell proliferation , apoptosis , and inflammation .

1. Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, the inhibition of certain kinases and other enzymes involved in cancer cell proliferation has been documented. The compound's ability to induce apoptosis in cancer cells suggests potential therapeutic applications in oncology .

2. Neuroprotective Effects

Research has indicated that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. This is achieved through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the cholinergic system .

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives demonstrated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine exhibited IC50 values below 20 μM against various cancer cell lines. These findings suggest that modifications in the structure can enhance potency against specific types of cancer .

Case Study 2: Neuroprotection

In vitro assays revealed that the compound significantly inhibited AChE activity with an IC50 value comparable to established drugs like Donepezil. This suggests its potential as a dual inhibitor for treating Alzheimer's disease .

Data Summary Table

Biological Activity Mechanism IC50 Value (μM) Reference
AnticancerEnzyme inhibition (kinases)<20
NeuroprotectionAChE inhibitionComparable to Donepezil

Q & A

Q. Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization requires a multi-step approach, including:

  • Design of Experiments (DoE): Use factorial designs to evaluate critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading). Statistical analysis minimizes trial runs while identifying interactions between variables .
  • Intermediate Purification: Employ column chromatography or recrystallization after each synthetic step to remove impurities, as demonstrated in analogous multi-step syntheses of pyrazole derivatives .
  • Real-Time Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust conditions dynamically .

Q. Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR to confirm backbone structure and substituent positions, with 2D techniques (COSY, HSQC) resolving complex coupling patterns.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation.
  • HPLC-PDA: Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λmax ~254 nm, as standardized in pharmacopeial assays .

Q. Advanced: How can computational modeling predict binding affinity and selectivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases, GPCRs). Validate with co-crystallized ligands if available.
  • Quantum Chemical Calculations: Density Functional Theory (DFT) to optimize ligand geometry and calculate electrostatic potential surfaces, aiding in pharmacophore modeling .
  • Free Energy Perturbation (FEP): Predict binding free energy differences between analogs, as applied in pyridazine-based drug design .

Q. Advanced: How to resolve contradictory in vitro vs. in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS plasma concentration measurements. Poor absorption or rapid metabolism often explains discrepancies .
  • Metabolite Identification: Use hepatocyte incubations or microsomal assays to detect active/inactive metabolites that modulate in vivo effects .
  • Tissue Distribution Studies: Radiolabel the compound and quantify accumulation in target organs using scintillation counting .

Q. Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?

Methodological Answer:

  • Receptor Binding Assays: Radioligand displacement studies (e.g., [3H]-labeled competitors) to measure affinity for target receptors.
  • Enzyme Inhibition Assays: Fluorescence-based or colorimetric readouts (e.g., NADH depletion for oxidoreductases) with IC50 determination .
  • Cell Viability Assays: MTT or resazurin assays in disease-relevant cell lines to screen for cytotoxicity or antiproliferative effects .

Q. Advanced: How to design experiments investigating metabolic stability and drug interactions?

Methodological Answer:

  • CYP450 Inhibition Screening: Use fluorogenic substrates in human liver microsomes to identify CYP3A4/2D6 interactions .
  • Time-Dependent Inhibition (TDI) Assays: Pre-incubate microsomes with the compound to assess mechanism-based inactivation.
  • Reaction Phenotyping: Recombinant CYP isoforms to pinpoint metabolic pathways .

Q. Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Flash Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) for bulk purification .
  • Preparative HPLC: C18 columns with acetonitrile/water (0.1% TFA) for final polishing.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) using solubility studies to maximize crystal yield .

Q. Advanced: How to apply QSAR models to predict ADMET properties?

Methodological Answer:

  • Descriptor Selection: Compute topological (e.g., Wiener index), electronic (HOMO/LUMO), and steric parameters (molar refractivity) using software like PaDEL-Descriptor.
  • Model Validation: Use leave-one-out cross-validation and external test sets to ensure robustness.
  • ADMET Prediction Tools: SwissADME or ADMETlab 2.0 for bioavailability, BBB penetration, and hepatotoxicity risks .

Q. Advanced: How to validate the hypothesized mechanism of action?

Methodological Answer:

  • Pathway-Specific Assays: Western blotting for phosphorylation status of key signaling nodes (e.g., AKT, ERK) after compound treatment.
  • siRNA Knockdown: Silence putative targets (e.g., PI3K) and assess rescue of compound effects.
  • β-Arrestin Recruitment Assays: For GPCR targets, use BRET-based systems to confirm biased signaling .

Q. Basic: How to assess compound stability under various storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
  • Buffer Compatibility: Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Lyophilization: For long-term storage, lyophilize in inert matrices (e.g., trehalose) and confirm stability via DSC/TGA .

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-17-5-7-20(12-18(17)2)22-8-10-25(29-28-22)30-11-3-4-21(15-30)26(31)27-14-19-6-9-23-24(13-19)33-16-32-23/h5-10,12-13,21H,3-4,11,14-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDXVWYPBBYJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。